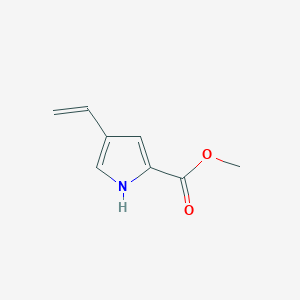![molecular formula C11H12N2O3S3 B188397 3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo- CAS No. 65152-09-2](/img/structure/B188397.png)
3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, also known as MTAA, is a thiazolidine derivative that has gained attention in scientific research due to its potential as a therapeutic agent. MTAA has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition
3-Thiazolidineacetic acid derivatives have been extensively studied for their role as aldose reductase inhibitors. These compounds are significant in the context of diabetes management, as aldose reductase is involved in the diabetic complications pathway. Research has demonstrated that certain derivatives, particularly those with 1-naphthyl substitution, exhibit potent inhibitory effects, comparable to existing drugs like Epalrestat. This inhibition is crucial for managing complications related to diabetes (Fresneau et al., 1998).
Antimicrobial Properties
Another significant area of research for these derivatives is their antimicrobial properties. Studies have shown that these compounds can be effective against a range of Gram-positive and Gram-negative bacteria. This potential makes them valuable candidates for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Nguyễn Tiến Công et al., 2014).
Antifungal and Antiparasitic Activities
These derivatives also exhibit antifungal and antiparasitic activities, as evidenced by studies evaluating their effectiveness against pathogens like Toxoplasma gondii. The ability of these compounds to impact intracellular parasites and their potential application in treating diseases caused by these organisms is a notable area of research (T. D. de Aquino et al., 2008).
Anticancer Activity
Several derivatives have been explored for their anticancer properties. The ability of these compounds to inhibit the growth of cancer cells and their selectivity in targeting malignant cells over healthy cells is a promising avenue for cancer treatment research. This includes evaluating their cytotoxic activities and understanding their mechanism of action at a molecular level (Holota et al., 2019).
Hypoglycemic Effects
In addition to their role in inhibiting aldose reductase, some derivatives have shown hypoglycemic effects, indicating potential applications in managing blood glucose levels. This aspect is particularly relevant for the treatment of diabetes and related metabolic disorders (O. Perepelytsya et al., 2019).
Propiedades
Número CAS |
65152-09-2 |
|---|---|
Nombre del producto |
3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo- |
Fórmula molecular |
C11H12N2O3S3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-[5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H12N2O3S3/c1-12-4-5-18-8(12)3-2-7-10(16)13(6-9(14)15)11(17)19-7/h2-3H,4-6H2,1H3,(H,14,15) |
Clave InChI |
AMSAICQWZZDCEM-LHRDSYOJSA-N |
SMILES isomérico |
CN\1CCS/C1=C\C=C/2\C(=O)N(C(=S)S2)CC(=O)O |
SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC(=O)O |
SMILES canónico |
CN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC(=O)O |
Otros números CAS |
65152-09-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
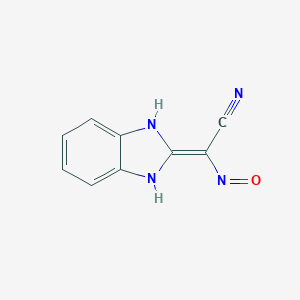
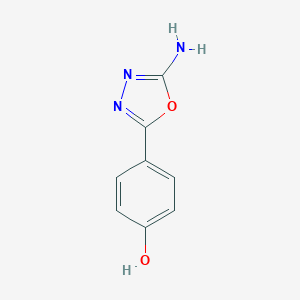

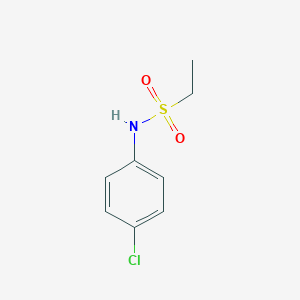
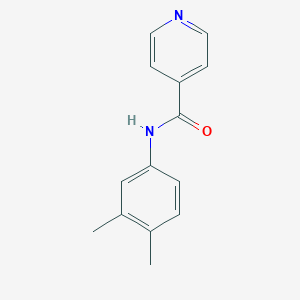

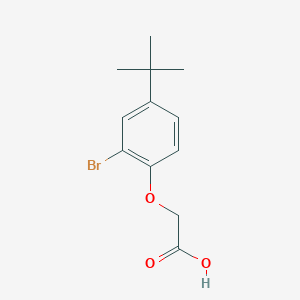
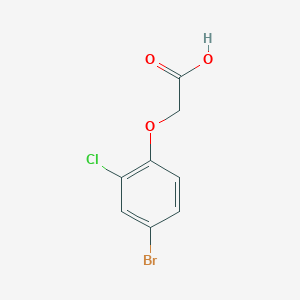
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
